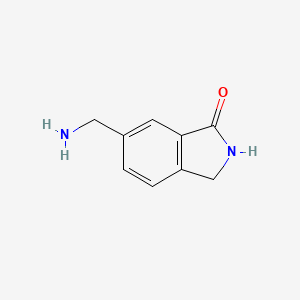

6-(Aminomethyl)isoindolin-1-one

Übersicht

Beschreibung

6-(Aminomethyl)isoindolin-1-one is a key intermediate enroute to many investigational therapeutic agents . It is also known by its CAS Number: 1250443-39-0 .

Synthesis Analysis

The synthesis of 6-(Aminomethyl)isoindolin-1-one involves a concise process that includes cyanation without using costly transition metal catalysts and complete hydrogenation of the resulting dicyanide . This synthetic route emphasizes high atom-efficiency and simple operation .Molecular Structure Analysis

The molecular formula of 6-(Aminomethyl)isoindolin-1-one is C9H10N2O . The average mass is 162.189 Da and the monoisotopic mass is 162.079315 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-(Aminomethyl)isoindolin-1-one include a cyanation process and a complete hydrogenation of the resulting dicyanide . These reactions are part of a multicomponent reaction (MCR) process .Wissenschaftliche Forschungsanwendungen

Diverse Bioactivity and Therapeutic Potential : Isoindolin-1-one frameworks, such as those in 6-(Aminomethyl)isoindolin-1-one, are found in a range of naturally occurring compounds with diverse biological activities. They hold therapeutic potential for various chronic diseases, benefiting from recent advancements in synthetic methods (Upadhyay, Thapa, Sharma, & Sharma, 2020).

Reaction Chemistry with Different Metals : The isoindoline pincer ligand, a related structure, shows varied reaction chemistry with different metals like Cd2+, Zn2+, and Pd2+. This highlights its potential in creating metal complexes with diverse properties and applications (Dietrich, Egbert, Morris, Wicholas, Anderson, & Miller, 2005).

In Vivo and In Silico Studies for Medical Applications : Isoindolines, including variants of 6-(Aminomethyl)isoindolin-1-one, have been synthesized and tested for their interactions with human dopamine receptors, suggesting potential applications in treating conditions like Parkinsonism (Andrade-Jorge, Bahena-Herrera, Garcia-Gamez, Padilla-Martínez, & Trujillo-Ferrara, 2017).

Anti-Cancer Activities : Certain isoindolin-1-one derivatives have been synthesized and evaluated for their anti-cancer activities. This includes studies on human cancer cell lines, indicating the potential of these compounds in cancer treatment (Mehta, Mangyan, & Brahmchari, 2022).

Synthesis and Structural Studies : Research has been conducted on the novel synthesis of isoindoline/isoindoline-1,3-dione derivatives, including studies on their structure determination, which is crucial for understanding their chemical properties and potential applications (Sović, Stilinović, Kaitner, Kraljević-Pavelić, Bujak, Čuljak, Novak, & Karminski-Zamola, 2011).

Medicinal Chemistry Applications : Isoindoline heterocycles, similar to 6-(Aminomethyl)isoindolin-1-one, show potential in medicinal chemistry across diverse biological targets, including as bronchodilators, N-methyl-D-aspartate agonists, multidrug resistance reversal agents, and fibrinogen receptor antagonists (Williams & Jarvo, 2011).

Central Nervous System Activities : Some isoindoline derivatives have shown elevated central nervous system depressant potency in in-vivo studies, indicating their potential in neuropharmacology (Selvakumar, Babu, & Chidambaranathan, 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(aminomethyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-4-6-1-2-7-5-11-9(12)8(7)3-6/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVACKJYWYOGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)CN)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729290 | |

| Record name | 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)isoindolin-1-one | |

CAS RN |

1251195-14-8 | |

| Record name | 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

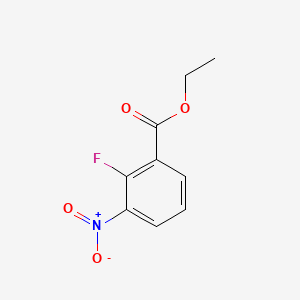

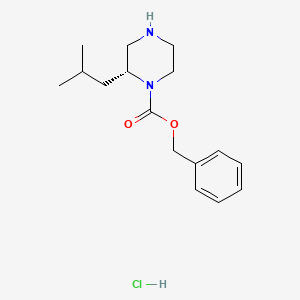

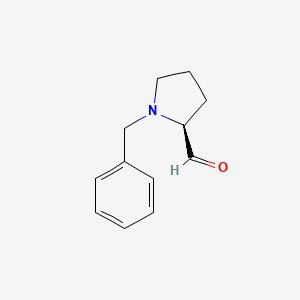

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B597257.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)

![9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole](/img/structure/B597279.png)